REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]([CH3:12])[C:9]([OH:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:14]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[Br:1][C:2]1[CH:11]=[C:10]([CH3:12])[C:9]([O:13][CH3:14])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)OC)C=C(C(=C1)C)O
|
Name
|
dry reagent
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
456 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a refluxed for 3 days
|
Duration
|
3 d
|
Type
|
EXTRACTION
|
Details
|
Ether extraction
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)OC)C=C(C(=C1)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |